5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Overview
Description
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a type of methoxylated flavonoid compound extracted from Artemisia frigida .
Molecular Structure Analysis
The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone is C18H18O8 . The average mass is 362.331 Da and the monoisotopic mass is 362.100159 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone include a density of 1.4±0.1 g/cm3, boiling point of 630.5±55.0 °C at 760 mmHg, and a flash point of 230.7±25.0 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 115 Å2 .Scientific Research Applications
Antibacterial and Antioxidant Properties
- Flavanones similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone have been isolated from Erythrina livingstoniana, exhibiting significant antibacterial efficacy against various bacterial strains including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. These compounds also demonstrated free-radical scavenging properties, indicating potential antioxidant applications (Bedane et al., 2015).
Cytotoxicity and Antitumor Activity
- Compounds structurally similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone have shown cytotoxic effects against cancer cell lines. For instance, flavones isolated from Artemisia argyi demonstrated inhibitory activity against tumor cell proliferation and neovascularization in various assays (Seo et al., 2003).
Allelopathic Mechanisms
- Isoflavones related to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, isolated from the root exudate of Desmodium uncinatum, have been proposed to contribute to allelopathic mechanisms, influencing germination and growth of parasitic weeds like Striga hermonthica. This suggests a potential application in agricultural pest management (Tsanuo et al., 2003).
Antimycobacterial Activity
- Flavanones similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, isolated from the flowers of Chromolaena odorata, have shown antimycobacterial activity, particularly against Mycobacterium tuberculosis. This suggests a potential role in developing treatments for tuberculosis (Suksamrarn et al., 2004).
Binding to Human Serum Albumin
- Studies on the binding properties of bioactive compounds structurally similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone with human serum albumin (HSA) have been conducted. These findings are crucial for understanding the pharmacokinetics and dynamics of such compounds in therapeutic applications (Tang et al., 2005).
properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSHCGCQPCGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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